molecular formula C8H6FN3O B6270663 2-azido-1-(4-fluorophenyl)ethan-1-one CAS No. 118887-70-0

2-azido-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B6270663
CAS No.: 118887-70-0
M. Wt: 179.2
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Description

2-azido-1-(4-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6FN3O It is characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the azido group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-azido-1-(4-fluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl ethanones depending on the nucleophile used.

Scientific Research Applications

2-azido-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioorthogonal reagent, which can react specifically with certain biomolecules without interfering with natural biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azido-1-(4-fluorophenyl)ethan-1-one involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property makes it useful in bioconjugation and labeling studies. The fluorophenyl group can interact with specific molecular targets, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-azido-1-(4-chlorophenyl)ethan-1-one
  • 2-azido-1-(4-bromophenyl)ethan-1-one
  • 2-azido-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-azido-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This influences its reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological applications.

Properties

CAS No.

118887-70-0

Molecular Formula

C8H6FN3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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